![molecular formula C21H26BrN5O B2873306 (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-bromophenyl)methanone CAS No. 886897-04-7](/img/structure/B2873306.png)
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-bromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-bromophenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Anti-Tubercular Activity
This compound has been designed and synthesized as part of a series of derivatives aimed at combating tuberculosis (TB). It exhibits significant activity against Mycobacterium tuberculosis H37Ra, the causative agent of TB. The derivatives, including this compound, have shown inhibitory concentrations (IC50) values ranging from 1.35 to 2.18 mM, indicating their potential as potent anti-tubercular agents .
Antibacterial Properties
Derivatives of this compound have been evaluated for their antibacterial activity. They have shown promise in combating bacterial strains such as Bacillus subtilis and Staphylococcus aureus. This suggests that the compound could be further developed into a new class of antibacterial agents .
Drug Likeness and “Drugability”
The compound has been screened for drug likeness or “drugability” according to Lipinski’s rule of five. This is a set of criteria used to predict the oral bioavailability of a potential drug candidate. The compound’s compliance with these rules indicates its potential to be developed into an orally active pharmaceutical agent .
Cytotoxicity Evaluation
An essential aspect of drug development is ensuring that compounds are not toxic to human cells. This compound has been evaluated for cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compound and its derivatives are non-toxic to human cells, which is a positive sign for further drug development .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions of this compound at the molecular level. These studies help in predicting how the compound binds to its target protein and can guide the optimization of its structure for enhanced activity and specificity .
Synthesis and Structural Characterization
The compound has been synthesized through a multi-step procedure, and its structure has been characterized by various spectroscopic techniques. This includes IR, 1H NMR, 13C NMR, and mass spectral techniques. The successful synthesis and characterization lay the groundwork for further modifications and optimizations of the compound .
作用機序
Target of Action
Similar compounds have been studied for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The exact interaction of this compound with its target and the resulting changes are yet to be determined.
Biochemical Pathways
Compounds with similar structures have been associated with anti-tubercular activity
Result of Action
Similar compounds have shown significant anti-tubercular activity
特性
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN5O/c22-18-7-5-17(6-8-18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-3-1-2-4-12-25/h5-10H,1-4,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHNUUUEJBLSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。